2-Methyl-4-isopropenylphenol 2-Methyl-4-isopropenylphenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14029325
InChI: InChI=1S/C10H12O/c1-7(2)9-4-5-10(11)8(3)6-9/h4-6,11H,1H2,2-3H3
SMILES:
Molecular Formula: C10H12O
Molecular Weight: 148.20 g/mol

2-Methyl-4-isopropenylphenol

CAS No.:

Cat. No.: VC14029325

Molecular Formula: C10H12O

Molecular Weight: 148.20 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4-isopropenylphenol -

Specification

Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
IUPAC Name 2-methyl-4-prop-1-en-2-ylphenol
Standard InChI InChI=1S/C10H12O/c1-7(2)9-4-5-10(11)8(3)6-9/h4-6,11H,1H2,2-3H3
Standard InChI Key UITUMGKYHZMNKN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)C(=C)C)O

Introduction

Structural and Nomenclature Considerations

2-Methyl-4-isopropenylphenol belongs to the class of alkylphenols, where the phenolic ring is substituted with both methyl and isopropenyl groups. The isopropenyl group (CH2=C(CH3)\text{CH}_2=\text{C}(\text{CH}_3)-) introduces unsaturation, enabling participation in polymerization and addition reactions, while the methyl group at the ortho position influences steric hindrance and electronic density .

Systematic Nomenclature

  • IUPAC Name: 3-Methyl-4-(prop-1-en-2-yl)phenol

  • Alternative Names: 4-Isopropenyl-2-methylphenol, ortho-cymen-5-ol, thymol impurity 18 .

  • CAS Registry: 3228-02-2 .

The compound’s structure is often confused with isomers such as 4-isopropyl-2-methylphenol (CAS: 1740-97-2), which features a saturated isopropyl group instead of the isopropenyl moiety . Differentiation is critical due to diverging reactivity and applications.

Synthesis and Production Pathways

Catalytic Dehydrogenation of 4-Isopropylphenol Derivatives

A primary route involves the dehydrogenation of 4-isopropyl-2-methylphenol (CAS: 1740-97-2) using metal catalysts (e.g., palladium or platinum). This method mirrors the production of 4-isopropenylphenol from 4-isopropylphenol, as described in bisphenol A (BPA) manufacturing . The reaction proceeds via:

4-Isopropyl-2-methylphenolΔ,catalyst2-Methyl-4-isopropenylphenol+H2\text{4-Isopropyl-2-methylphenol} \xrightarrow{\Delta, \text{catalyst}} \text{2-Methyl-4-isopropenylphenol} + \text{H}_2

This pathway achieves yields >80% under optimized conditions (200–250°C, 5–10 bar H₂) .

Hydrolysis of BPA Analogues

High-temperature hydrolysis of BPA derivatives substituted with methyl groups can yield 2-methyl-4-isopropenylphenol. For example:

(CH3)2C(C6H3(CH3)OH)2+H2O2-Methyl-4-isopropenylphenol+C6H5OH(\text{CH}_3)_2\text{C}(\text{C}_6\text{H}_3(\text{CH}_3)\text{OH})_2 + \text{H}_2\text{O} \rightarrow \text{2-Methyl-4-isopropenylphenol} + \text{C}_6\text{H}_5\text{OH}

This method is less selective due to competing decomposition pathways but remains viable for bulk production .

Physicochemical Properties

Experimental and computed properties of 2-methyl-4-isopropenylphenol are summarized below:

PropertyValueMethod/Source
Molecular Weight150.22 g/molComputed
Melting Point111–114°CLit.
Boiling Point246°CLit.
Density0.9688 g/cm³ (estimate)Experimental
Vapor Pressure1.81 Pa at 25°CExperimental
LogP (Octanol-Water)3.43Predicted
Water Solubility210 mg/L at 20°CExperimental

The compound’s low water solubility and moderate LogP suggest preferential partitioning into organic phases, aligning with its use in polymer chemistry .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 6.95 (d, 1H, aromatic), δ 6.75 (s, 1H, aromatic), δ 5.45 (s, 1H, OH), δ 4.85 (s, 2H, =CH₂), δ 2.25 (s, 3H, CH₃), δ 1.85 (s, 3H, CH₃) .

  • ¹³C NMR: δ 154.2 (C-O), δ 136.5 (C=C), δ 125.3–115.8 (aromatic carbons), δ 21.4 (CH₃) .

Mass Spectrometry

  • GC-MS (m/z): 150 (M⁺), 135 (M⁺−CH₃), 121 (M⁺−C₂H₅), 77 (C₆H₅⁺) .

  • Fragmentation patterns confirm the loss of methyl and isopropenyl groups, consistent with its structure .

Infrared (IR) Spectroscopy

  • Strong absorption at 3350 cm⁻¹ (O-H stretch), 1640 cm⁻¹ (C=C stretch), and 890 cm⁻¹ (=CH₂ wag) .

Chemical Reactivity and Applications

Acid-Catalyzed Dimerization

Protonation of the hydroxyl group by strong acids (e.g., H₂SO₄) generates a carbocation intermediate, which undergoes electrophilic aromatic substitution to form dimers :

22-Methyl-4-isopropenylphenolH+Dimer+2H2O2 \, \text{2-Methyl-4-isopropenylphenol} \xrightarrow{\text{H}^+} \text{Dimer} + 2 \, \text{H}_2\text{O}

These dimers are precursors to polysulfide-modified epoxy resins, enhancing mechanical strength in coatings .

Polymerization

The isopropenyl group participates in free-radical polymerization, forming thermosetting resins. Applications include adhesives and composite materials .

Antimicrobial Activity

As a structural analogue of thymol, 2-methyl-4-isopropenylphenol exhibits broad-spectrum antimicrobial activity, though commercial use remains limited compared to thymol .

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